Potassium manganate

Descripción

Propiedades

IUPAC Name |

dipotassium;dioxido(dioxo)manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Mn.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYFHUXZPRFUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

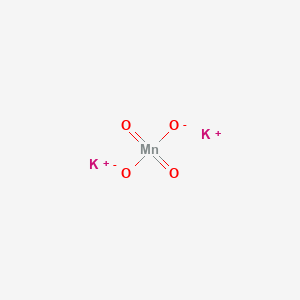

[O-][Mn](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2MnO4 | |

| Record name | potassium manganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_manganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893107 | |

| Record name | Potassium manganate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.132 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Liquid, Dark green solid; [Merck Index] Dark green powder; [Alfa Aesar MSDS] | |

| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium manganate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-64-1 | |

| Record name | Potassium manganate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium manganate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium manganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM MANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PI213D3US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Bonding of Potassium Manganate (K₂MnO₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solid-state structure and chemical bonding characteristics of potassium manganate (K₂MnO₄). It details the crystallographic parameters, the nature of the ionic and covalent interactions within the compound, and the experimental methodologies employed for its structural determination.

Crystal Structure

This compound (K₂MnO₄) is a dark green crystalline solid that serves as a crucial intermediate in the industrial synthesis of potassium permanganate (KMnO₄)[1]. X-ray crystallographic studies have definitively established its structure.

Crystal System and Space Group

K₂MnO₄ crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to one another. It is isostructural with potassium sulfate (K₂SO₄), potassium selenate (K₂SeO₄), and potassium chromate (K₂CrO₄)[1][2]. The specific space group for this compound is Pnma[3][4]. The unit cell contains four formula units (Z = 4)[3][4].

Crystallographic Data

The lattice parameters for this compound have been determined with high precision. The data presented below is derived from single-crystal X-ray diffractometry.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3][4] |

| Space Group | Pnma | [3][4] |

| Lattice Constant, a | 7.667 Å | [4] |

| Lattice Constant, b | 5.895 Å | [4] |

| Lattice Constant, c | 10.359 Å | [4] |

| Formula Units per Cell (Z) | 4 | [3][4] |

| Density (measured) | 2.78 g/cm³ | [1][3] |

Note: Minor variations in lattice parameters (e.g., a = 7.68 Å, b = 5.92 Å, c = 9.83 Å) have been reported in other literature[3].

Chemical Bonding and Molecular Geometry

The bonding in this compound is primarily ionic, consisting of potassium cations (K⁺) and manganate anions (MnO₄²⁻) arranged in a crystal lattice[1][3].

The Manganate (MnO₄²⁻) Anion

The core of the compound's chemistry lies in the manganate anion.

-

Coordination Geometry : The MnO₄²⁻ anion exhibits a perfect tetrahedral geometry (Td symmetry) with the manganese atom at its center[3][4].

-

Oxidation State and Electronic Configuration : The manganese atom is in the +6 oxidation state, with an electronic configuration of [Ar]3d¹[3].

-

Paramagnetism : The presence of this single unpaired 3d electron confers paramagnetic properties to the compound[1][3].

-

Mn-O Bond : The bonds between manganese and oxygen have significant covalent character, superimposed on the ionic interaction[3]. This is consistent with the properties of transition metal oxyanions.

Bond Parameters

The precise bond lengths and angles within the manganate anion have been determined from crystallographic data.

| Bond Parameter | Value | Reference |

| Mn-O Bond Length | 1.66 Å (average) | [1][3] |

| Mn-O Bond Lengths (individual) | 1.647, 1.669, 1.661 (± 0.008 Å) | [4] |

| O-Mn-O Bond Angle | 109.5° | [3] |

The Mn-O bond distance of 1.66 Å is approximately 0.03 Å longer than the corresponding bond in potassium permanganate (KMnO₄), reflecting the lower oxidation state of manganese in K₂MnO₄[1].

Experimental Protocols

The characterization of this compound's crystal structure relies on specific synthesis and analytical techniques.

Synthesis of this compound Crystals

A common laboratory method for producing high-purity K₂MnO₄ crystals for analysis involves the reaction of potassium permanganate in a concentrated potassium hydroxide solution[1].

Protocol:

-

A concentrated solution of potassium hydroxide (KOH) is prepared.

-

Potassium permanganate (KMnO₄) is dissolved in the heated, concentrated KOH solution.

-

The reaction proceeds according to the equation: 4 KMnO₄ + 4 KOH → 4 K₂MnO₄ + O₂ + 2 H₂O[1].

-

The solution is slowly cooled, allowing for the crystallization of green K₂MnO₄ crystals[1].

-

The resulting crystals are separated from the solution for analysis. It is noted that powdered K₂MnO₄ can be unstable in air over several days, transforming into KMnO₄, so freshly prepared samples are recommended for diffraction studies[2].

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement in K₂MnO₄.

Methodology:

-

Crystal Selection : A suitable single crystal of K₂MnO₄ is selected and mounted on a goniometer head. To minimize extinction effects, crystals may be dipped in liquid nitrogen[4].

-

Data Collection : The crystal is exposed to a monochromatic X-ray beam (e.g., Molybdenum or Copper Kα radiation)[2][4]. An area detector or an automatic diffractometer measures the positions and intensities of the diffracted X-ray beams[4].

-

Unit Cell Determination : The diffraction pattern is used to determine the dimensions and symmetry of the unit cell, identifying the crystal system as orthorhombic.

-

Structure Solution : The collected intensity data is processed. The systematic absences in the diffraction data (e.g., hk0) help identify the space group as Pnma[2].

-

Structure Refinement : Computational methods are used to refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns, resulting in the final structural model with precise bond lengths and angles[4].

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the synthesis and structural analysis of this compound.

Bonding and Structural Representation

This diagram provides a conceptual representation of the ionic and covalent bonding within the this compound crystal lattice.

References

The Elusive Solubility of Potassium Manganate in Organic Solvents: A Technical Guide for Researchers

An in-depth examination of potassium manganate (K₂MnO₄) reveals a significant gap in the scientific literature regarding its solubility in organic solvents. This technical guide synthesizes the available information on the properties, stability, and reactivity of this compound, providing context for the challenges in determining its organic solubility and offering a framework for future experimental investigation.

Executive Summary

This compound (K₂MnO₄) is a dark green crystalline solid that serves as a crucial intermediate in the industrial synthesis of the widely used oxidizing agent, potassium permanganate (KMnO₄). Despite its importance, a comprehensive understanding of its solubility profile in non-aqueous media remains largely uncharted territory. This guide consolidates the known characteristics of this compound, addresses its inherent instability which complicates solubility studies, and outlines its reactivity with various organic functional groups. Due to a lack of quantitative data in the public domain, this document focuses on providing a qualitative understanding and a structured approach for researchers and professionals in drug development and chemical synthesis.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | K₂MnO₄ | [1] |

| Molar Mass | 197.132 g/mol | [1] |

| Appearance | Green crystalline solid | [1] |

| Melting Point | 190 °C (decomposes) | [1] |

| Water Solubility | Decomposes in neutral or acidic solutions; Soluble in basic solutions. | [2][3] |

| Organic Solvent Solubility | Generally considered insoluble in hydrocarbons. Specific quantitative data in other organic solvents is largely unavailable. | [3] |

The Challenge of Stability and Solubility Measurement

A primary obstacle in determining the solubility of this compound in organic solvents is its inherent instability. This compound is only stable in strongly alkaline environments.[2] In neutral or acidic conditions, it readily disproportionates into potassium permanganate (KMnO₄) and manganese dioxide (MnO₂), as illustrated in the following reaction:

3K₂MnO₄ + 2H₂O → 2KMnO₄ + MnO₂ + 4KOH[2]

This instability poses a significant challenge for traditional solubility determination methods, as the act of dissolving it in many organic solvents could trigger decomposition, making it difficult to distinguish between true solubility and reactivity.

One source explicitly states that an exact figure for the solubility of this compound is "currently unavailable, as it does not seem to be printed anywhere."[3] This highlights the significant data gap for this compound.

Reactivity with Organic Solvents

While specific solubility data is scarce, the strong oxidizing nature of the manganate ion (MnO₄²⁻) suggests that it will be reactive with many organic solvents, particularly those with easily oxidizable functional groups.

-

Alcohols: Primary and secondary alcohols are likely to be oxidized by this compound. For instance, ethanol is oxidized by the related potassium permanganate to ethanoic acid.[4] A similar, though perhaps less vigorous, reaction can be expected with this compound. The use of alcohols as solvents for determining the simple solubility of K₂MnO₄ is therefore impractical.

-

Aldehydes and Ketones: Aldehydes are readily oxidized to carboxylic acids.[5] Ketones are generally more resistant to oxidation but can be cleaved by strong oxidizing agents under harsh conditions.[6]

-

Alkenes and Alkynes: Carbon-carbon double and triple bonds are susceptible to oxidation, often leading to the formation of diols or cleavage of the bonds.[7]

-

Ethers: While generally more stable than alcohols, ethers can still undergo oxidation, particularly at the carbon atom adjacent to the ether oxygen.

-

Esters: Esters can be hydrolyzed and the resulting alcohol moiety can be oxidized.[8]

-

Halogenated Hydrocarbons: These are generally more resistant to oxidation and could potentially serve as solvents, provided the this compound does not catalyze their decomposition.

-

Aromatic Hydrocarbons: While the aromatic ring is relatively stable, alkyl side chains can be oxidized at the benzylic position.[9]

Given this high reactivity, any attempt to dissolve this compound in many organic solvents will likely result in a chemical reaction rather than a simple dissolution.

Experimental Protocols: A Proposed Workflow for Solubility Determination

Due to the lack of established methods for determining the solubility of this compound in organic solvents, a carefully designed experimental workflow is necessary. The following diagram outlines a logical approach to this challenge.

Figure 1. A proposed workflow for the systematic evaluation of this compound solubility in organic solvents.

Methodology Details:

-

Synthesis and Purification: this compound can be synthesized by the fusion of manganese dioxide with potassium hydroxide in the presence of an oxidizing agent like potassium nitrate or air.[3] Purification is crucial to remove unreacted starting materials and byproducts.

-

Characterization: The purity and identity of the synthesized K₂MnO₄ should be confirmed using techniques such as X-ray diffraction (XRD) and UV-Vis spectroscopy (characteristic green color in alkaline solution).

-

Solvent Selection: A diverse range of anhydrous organic solvents should be selected, including polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, methanol - for reactivity studies), nonpolar (e.g., hexane, toluene), and halogenated solvents (e.g., dichloromethane).

-

Qualitative Solubility and Reactivity Test: A small, known amount of K₂MnO₄ should be added to each solvent at a controlled temperature. The mixture should be observed for any color change, gas evolution, or precipitate formation, which would indicate a reaction.

-

Spectroscopic Analysis: The supernatant can be analyzed by UV-Vis spectroscopy to detect the presence of the manganate ion and any potential decomposition products like the permanganate ion (which has a characteristic purple color).

-

Quantitative Analysis: For solvents in which K₂MnO₄ appears to be stable, quantitative solubility can be determined. A saturated solution can be prepared at a constant temperature, and after equilibration, the solid and liquid phases are separated. The concentration of dissolved manganate in the supernatant can then be determined using a suitable analytical technique, such as atomic absorption spectroscopy for manganese content or spectrophotometry if a stable chromophore is present.

Signaling Pathways and Logical Relationships

Given the context of its use as an oxidizing agent, a key logical relationship to visualize is the oxidation state changes of manganese during the synthesis of this compound and its subsequent disproportionation.

Figure 2. Oxidation state transitions of manganese in the synthesis and decomposition of this compound.

Conclusion

The solubility of this compound in organic solvents is a largely unexplored area of chemistry. Its inherent instability in non-alkaline environments presents a significant hurdle to straightforward solubility measurements and dictates that in many organic media, it will likely react rather than simply dissolve. For researchers, scientists, and drug development professionals, this means that this compound is unlikely to be a suitable reagent for reactions requiring a soluble oxidizing agent in common organic solvents. Future research, following a systematic workflow as proposed, is necessary to populate the knowledge gap regarding its behavior in non-aqueous systems. Until such data becomes available, the use of this compound will likely remain confined to aqueous alkaline media or heterogeneous reaction conditions.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orientjchem.org [orientjchem.org]

- 9. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]

An In-depth Technical Guide on the Redox Potential of Potassium Manganate(VI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox chemistry of potassium manganate(VI) (K₂MnO₄). It details the standard and pH-dependent redox potentials of various manganate(VI) couples, outlines experimental protocols for their determination, and explores the broader context of manganese's role in biological redox processes. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the electrochemical properties of manganese compounds are of interest.

Introduction

This compound(VI) is a green inorganic compound that plays a crucial role as an intermediate in the industrial production of potassium permanganate (KMnO₄). The manganese atom in the manganate(VI) ion (MnO₄²⁻) is in the +6 oxidation state, making it a potent oxidizing or reducing agent depending on the chemical environment. Understanding the redox potential of manganate(VI) is fundamental to controlling its reactivity and utilizing its properties in various chemical and biological applications. This guide delves into the quantitative aspects of its redox behavior, experimental methodologies for its characterization, and its potential relevance in biological systems.

Redox Potentials of Manganate(VI)

The redox potential of a chemical species is a measure of its tendency to acquire electrons and thereby be reduced. For manganate(VI), several redox couples are of importance, and their standard potentials (E°) provide a baseline for understanding their behavior.

Standard Redox Potentials

The standard redox potentials for key manganate(VI) reactions have been determined under standard conditions (25 °C, 1 M concentration).

Table 1: Standard Redox Potentials of Manganate(VI) and Related Manganese Species

| Redox Couple | Half-Reaction | Standard Potential (E°) [V] |

| MnO₄⁻ / MnO₄²⁻ | MnO₄⁻ + e⁻ ⇌ MnO₄²⁻ | +0.543 [1] |

| MnO₄²⁻ / MnO₄³⁻ | MnO₄²⁻ + e⁻ ⇌ MnO₄³⁻ | +0.176 [1] |

| MnO₄²⁻ / MnO₂ (alkaline) | MnO₄²⁻ + 2H₂O + 2e⁻ ⇌ MnO₂ + 4OH⁻ | +0.60 |

| MnO₄²⁻ / Mn³⁺ (acidic) | MnO₄²⁻ + 8H⁺ + 3e⁻ ⇌ Mn³⁺ + 4H₂O | +1.51 |

| MnO₄²⁻ / Mn²⁺ (acidic) | MnO₄²⁻ + 8H⁺ + 4e⁻ ⇌ Mn²⁺ + 4H₂O | +1.74 |

Note: Values not directly cited were derived from Latimer and Frost diagrams.

pH Dependence of Redox Potential

The redox potential of manganate(VI) is highly dependent on the pH of the solution, as protons (H⁺) or hydroxide ions (OH⁻) are often involved in the half-reactions. This relationship can be visualized using Pourbaix and Frost diagrams.

A Pourbaix diagram plots the electrochemical potential versus pH and shows the regions of stability for different manganese species. The lines on the diagram represent the equilibria between these species. For manganate(VI), it is stable only in highly alkaline solutions. In neutral or acidic solutions, it disproportionates into permanganate (MnO₄⁻) and manganese dioxide (MnO₂).

A Frost diagram plots the free energy (multiplied by the oxidation state, nE°) against the oxidation state. The stability of a particular oxidation state is indicated by its position on the diagram; lower points represent greater stability. The slope of the line connecting two points on a Frost diagram is equal to the standard potential of the couple formed by those two species.

From the Frost diagrams for manganese in acidic (pH=0) and alkaline (pH=14) solutions, the following observations can be made:

-

In acidic solution (pH=0): Manganate(VI) is highly unstable and lies on a convex point, indicating its tendency to disproportionate into MnO₄⁻ (oxidation state +7) and MnO₂ (oxidation state +4).

-

In alkaline solution (pH=14): Manganate(VI) is relatively more stable than in acidic solution, though it can still be oxidized to permanganate or reduced to manganese dioxide.

The pH dependence of the redox potential for a given half-reaction can be described by the Nernst equation. For a generic reaction involving protons:

Ox + mH⁺ + ne⁻ ⇌ Red

The Nernst equation is:

E = E° - (2.303RT/nF) * log([Red]/[Ox]) - (2.303RTm/nF) * pH

This equation shows that for reactions where protons are consumed, the redox potential decreases with increasing pH.

Experimental Protocols for Determining Redox Potential

The redox potential of this compound(VI) can be determined experimentally using electrochemical techniques such as potentiometric titration and cyclic voltammetry.

Potentiometric Titration

Potentiometric titration involves measuring the potential of a solution as a titrant of known concentration is added. This method can be used to determine the formal redox potential of the MnO₄⁻/MnO₄²⁻ couple.

Objective: To determine the formal redox potential of the manganate(VI)/permanganate(VII) couple in an alkaline solution.

Materials:

-

This compound(VI) (K₂MnO₄)

-

Potassium permanganate(VII) (KMnO₄)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Platinum indicator electrode

-

Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

-

High-impedance voltmeter or potentiometer

-

Burette, beaker, magnetic stirrer

Methodology:

-

Preparation of Manganate(VI) Solution: Prepare a solution of this compound(VI) in 1 M NaOH. The solution should be freshly prepared and protected from atmospheric CO₂ which can lower the pH and cause disproportionation.

-

Electrode Setup: Place the platinum indicator electrode and the reference electrode in the beaker containing the manganate(VI) solution.

-

Titration: Titrate the manganate(VI) solution with a standardized solution of potassium permanganate(VII).

-

Data Acquisition: Record the potential of the indicator electrode relative to the reference electrode after each addition of the titrant.

-

Data Analysis: Plot the measured potential versus the volume of titrant added. The potential at the half-equivalence point (where the concentrations of MnO₄²⁻ and MnO₄⁻ are equal) corresponds to the formal potential (E°') of the couple under the experimental conditions.

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for studying the redox behavior of species in solution. It involves scanning the potential of an electrode and measuring the resulting current.

Objective: To investigate the redox behavior of this compound(VI) and determine its formal redox potential.

Materials:

-

This compound(VI) (K₂MnO₄)

-

Supporting electrolyte solution (e.g., 1 M NaOH)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Methodology:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by rinsing with deionized water and the electrolyte solution.

-

Cell Setup: Assemble the three-electrode cell with the prepared this compound(VI) solution in the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to values where no reaction is expected to occur.

-

Set the switching potential to a value sufficiently positive to oxidize MnO₄²⁻ to MnO₄⁻.

-

Set the scan rate (e.g., 50 mV/s).

-

Initiate the scan. The potential will be swept from the initial to the switching potential and then back to the final potential.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

The anodic peak corresponds to the oxidation of MnO₄²⁻ to MnO₄⁻, and the cathodic peak corresponds to the reduction of MnO₄⁻ back to MnO₄²⁻.

-

The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Role of Manganese in Biological Redox Chemistry

Manganese is an essential trace element for all known living organisms and plays a critical role in a variety of biological processes, including photosynthesis, bone formation, and as a cofactor for numerous enzymes. Its ability to exist in multiple oxidation states (primarily Mn²⁺, Mn³⁺, and Mn⁴⁺) is central to its function in biological redox reactions.

While the direct role of manganate(VI) (MnO₄²⁻) as a stable intermediate or signaling molecule in biological systems is not well-established, high-valent manganese-oxo species are known to be involved in enzymatic reactions. Manganese-containing enzymes, such as manganese superoxide dismutase (MnSOD) and the oxygen-evolving complex of photosystem II, utilize the redox cycling of manganese ions to catalyze critical reactions.[2] It is plausible that transient manganate(VI)-like species could be formed as intermediates in these complex multi-electron transfer processes.

The redox state of manganese is intricately linked to cellular signaling pathways. For instance, changes in manganese concentration can affect the production of reactive oxygen species (ROS) in mitochondria, which in turn can modulate signaling pathways such as NF-κB and MAPK.[3]

Visualizations

Logical Relationship of Manganate(VI) Disproportionation

Experimental Workflow for Cyclic Voltammetry

Conclusion

The redox potential of this compound(VI) is a critical parameter that governs its chemical behavior. This guide has provided a detailed overview of its standard and pH-dependent redox potentials, along with experimental protocols for their determination. While the direct biological role of the manganate(VI) ion remains an area for further research, the broader importance of manganese in biological redox chemistry is undeniable. The information presented herein serves as a foundational resource for scientists and researchers aiming to harness the unique electrochemical properties of this versatile manganese species.

References

A Deep Dive into the Distinction Between Potassium Manganate and Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental chemical and physical distinctions between potassium manganate (K₂MnO₄) and potassium permanganate (KMnO₄). This document is intended to serve as a detailed resource, offering precise data, experimental methodologies, and visual representations to facilitate a thorough understanding of these two important manganese compounds.

Core Chemical and Physical Properties

The primary difference between this compound and potassium permanganate lies in the oxidation state of the manganese atom. In this compound, manganese exists in the +6 oxidation state, whereas in potassium permanganate, it is in the +7 oxidation state.[1][2] This difference in oxidation state is the root of their distinct properties and reactivities. Potassium permanganate's manganese atom is in its highest possible oxidation state, making it a significantly stronger oxidizing agent than this compound.[1][2]

Visually, the two compounds are easily distinguishable by their color. This compound presents as green crystals, while potassium permanganate is characterized by its purple-bronze needle-shaped crystals.[3] When dissolved in water, this compound forms a green solution, whereas potassium permanganate produces a vibrant purple solution.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and potassium permanganate for easy comparison.

Table 1: General and Physical Properties

| Property | This compound (K₂MnO₄) | Potassium Permanganate (KMnO₄) |

| Molar Mass | 197.13 g/mol | 158.034 g/mol [4] |

| Appearance | Dark green crystals[3] | Purple-bronze needle-like crystals[3] |

| Density | 2.78 g/cm³ | 2.703 g/cm³[4] |

| Melting Point | 190 °C (decomposes) | 240 °C (decomposes)[4] |

| Crystal Structure | Isomorphous with K₂SO₄[3] | Orthorhombic[3] |

Table 2: Thermodynamic and Electrochemical Properties

| Property | This compound (K₂MnO₄) | Potassium Permanganate (KMnO₄) |

| Standard Enthalpy of Formation (ΔH°f) | -837 kJ/mol | -813.4 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -737 kJ/mol | -713.8 kJ/mol |

| Standard Reduction Potential (E°) | MnO₄²⁻/MnO₂ (in acidic solution): Not readily available | MnO₄⁻/Mn²⁺ (in acidic solution): +1.51 V |

| MnO₄²⁻/MnO₄³⁻: +0.274 V | MnO₄⁻/MnO₄²⁻: +0.56 V |

Synthesis and Interconversion

Potassium permanganate is industrially produced from manganese dioxide (MnO₂). The process involves fusing MnO₂ with potassium hydroxide and heating it in the presence of air or another oxidizing agent to produce this compound.[5] The resulting this compound is then converted to potassium permanganate through electrolytic oxidation in an alkaline medium.[5]

Caption: Industrial synthesis pathway from Manganese Dioxide to Potassium Permanganate.

Experimental Protocols for Distinction

Several experimental techniques can be employed to differentiate between this compound and potassium permanganate. Detailed methodologies for key experiments are provided below.

UV-Visible (UV-Vis) Spectroscopy

Principle: The distinct colors of aqueous solutions of this compound (green) and potassium permanganate (purple) arise from their different absorption characteristics in the visible region of the electromagnetic spectrum. By measuring the absorbance at specific wavelengths, the two compounds can be identified and quantified.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a 1 M stock solution of potassium permanganate by dissolving 158.03 g of KMnO₄ in 1 L of deionized water.

-

Prepare a 1 M stock solution of this compound by dissolving 197.13 g of K₂MnO₄ in 1 L of a 1 M KOH solution to ensure stability.

-

From the stock solutions, prepare a series of dilutions (e.g., 0.1 M, 0.05 M, 0.01 M, 0.005 M, 0.001 M) for each compound.

-

-

Determination of Absorption Spectrum and λmax:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range from 400 nm to 700 nm.

-

Use a cuvette filled with the appropriate solvent (deionized water for KMnO₄, 1 M KOH for K₂MnO₄) as a blank to zero the instrument.

-

Measure the absorbance of a mid-range concentration of the potassium permanganate solution across the wavelength range to obtain its absorption spectrum. Identify the wavelength of maximum absorbance (λmax). Potassium permanganate typically exhibits two peaks around 526 nm and 546 nm.

-

Repeat the process for the this compound solution. This compound has a characteristic absorption maximum (λmax) at approximately 610 nm.

-

-

Analysis of an Unknown Sample:

-

Measure the absorbance of the unknown sample at the determined λmax values for both this compound and potassium permanganate.

-

The presence of a significant absorbance peak at ~526/546 nm indicates the presence of permanganate, while a peak at ~610 nm indicates the presence of manganate.

-

For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of the standard solutions versus their concentrations at their respective λmax.

-

Redox Titration (for Permanganate)

Principle: The strong oxidizing nature of potassium permanganate allows for its quantification via redox titration against a suitable reducing agent, such as sodium oxalate (Na₂C₂O₄) or iron(II) sulfate (FeSO₄). The endpoint is self-indicating due to the distinct color change from the purple MnO₄⁻ ion to the colorless Mn²⁺ ion.

Methodology (using Sodium Oxalate):

-

Preparation of Solutions:

-

Prepare a standard solution of sodium oxalate (e.g., 0.05 M) by accurately weighing the primary standard and dissolving it in a known volume of deionized water.

-

Prepare an approximately 0.02 M solution of potassium permanganate.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.

-

Add approximately 10 mL of 1 M sulfuric acid to the flask to create an acidic medium.

-

Heat the solution to about 60-70 °C to increase the reaction rate.

-

Fill a burette with the potassium permanganate solution and record the initial volume.

-

Titrate the hot oxalate solution with the permanganate solution. The purple color of the permanganate will disappear as it reacts.

-

The endpoint is reached when the first persistent faint pink color is observed throughout the solution, indicating a slight excess of permanganate.

-

Record the final volume of the permanganate solution.

-

Repeat the titration until concordant results are obtained.

-

-

Calculation:

-

The concentration of the potassium permanganate solution can be calculated using the stoichiometry of the balanced redox reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

-

Caption: Experimental workflow for the redox titration of potassium permanganate.

Applications and Reactivity

The differing properties of this compound and permanganate lead to distinct applications.

-

Potassium Permanganate: Due to its potent oxidizing capabilities, it is widely used in:

-

Water treatment: for the removal of iron, manganese, and hydrogen sulfide.[6]

-

Organic synthesis: as a reagent for the oxidation of various functional groups.[5]

-

Analytical chemistry: as a titrant in permanganometry.[5]

-

Medical applications: as a disinfectant and for treating certain skin conditions.[6]

-

-

This compound: It is primarily used as an intermediate in the industrial synthesis of potassium permanganate.[7] It also has potential applications in water treatment as both an oxidant and a coagulant.[8]

Conclusion

The distinction between this compound and potassium permanganate is fundamental to their safe handling, appropriate application, and accurate analysis. The key differentiating factor is the oxidation state of manganese, which dictates their chemical and physical properties, most notably their color and oxidizing strength. The experimental protocols outlined in this guide provide robust methods for their identification and quantification, essential for researchers and professionals in various scientific fields.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. chm.uri.edu [chm.uri.edu]

- 3. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 4. Potassium permanganate [webbook.nist.gov]

- 5. moorechemistry.weebly.com [moorechemistry.weebly.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Potassium Manganate (K₂MnO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potassium manganate, focusing on its chemical formula, the oxidation state of manganese, its physicochemical properties, and established experimental protocols for its synthesis.

Core Chemical Identity

This compound is an inorganic compound with the chemical formula K₂MnO₄ .[1][2][3] It consists of two potassium (K⁺) cations and one manganate (MnO₄²⁻) anion.[1][2] In this compound, the manganese atom exists in the +6 oxidation state .[2] This is determined by considering that each of the four oxygen atoms has an oxidation state of -2, and each of the two potassium atoms has an oxidation state of +1. To maintain a neutral overall charge for the compound, the manganese atom must have an oxidation state of +6.[4][5]

This compound is a notable intermediate in the industrial synthesis of potassium permanganate (KMnO₄).[1] It presents as a distinctive green-colored salt.[1]

Physicochemical Properties

The key quantitative and qualitative properties of this compound are summarized below.

| Property | Value/Description | Source(s) |

| Chemical Formula | K₂MnO₄ | [1][2][3][6][7] |

| Molecular Weight | 197.13 g/mol | [6] |

| Appearance | Green or dark bluish-green crystalline solid | [1][3][6] |

| Oxidation State of Mn | +6 | [2] |

| Melting Point | 190 °C (decomposes) | [6] |

| Solubility | Soluble in water and alkaline solutions.[2][3][6] Decomposes in neutral or acidic water.[2][3] | |

| Crystal Structure | Isostructural with potassium sulfate (K₂SO₄) | [1] |

| Magnetic Properties | Paramagnetic | [1] |

Chemical Relationships and Reactions

The chemical behavior of this compound is dominated by its intermediate oxidation state, allowing it to act as both an oxidizing and a reducing agent, though it is most known as a precursor to the stronger oxidant, potassium permanganate.

Caption: Oxidation state relationships between key manganese compounds.

A critical reaction of this compound is its disproportionation in neutral or acidic solutions. In this reaction, the manganese (+6) is simultaneously oxidized to manganese (+7) and reduced to manganese (+4).

3K₂MnO₄ + 2H₂O → 2KMnO₄ + MnO₂ + 4KOH[3]

Caption: Disproportionation of this compound in water.

Experimental Protocols: Synthesis of this compound

Several methods exist for the synthesis of this compound, ranging from large-scale industrial processes to common laboratory procedures.

Protocol 1: Industrial Synthesis via Oxidative Fusion

This method is the primary industrial route for producing this compound as a precursor to potassium permanganate.[1]

-

Reactants: Manganese dioxide (MnO₂), potassium hydroxide (KOH), and an oxidizing agent such as oxygen (O₂) or potassium nitrate (KNO₃).[1][3]

-

Procedure: a. Finely ground manganese dioxide ore is mixed with a concentrated solution of potassium hydroxide.[8] b. The mixture is heated (fused) in the presence of air (O₂) or another oxidizing agent like KNO₃.[1][3] c. The fusion process results in a green-colored melt containing this compound.[1]

-

Chemical Equations:

Protocol 2: Laboratory Synthesis from Potassium Permanganate and KOH

This is a common laboratory method that produces crystalline this compound.[1][3][9]

-

Reactants: Potassium permanganate (KMnO₄) and a concentrated solution of potassium hydroxide (KOH).[1][9]

-

Procedure: a. Prepare a concentrated solution of KOH in water (e.g., 10 g KOH in 10 ml water).[9] b. Add powdered potassium permanganate (e.g., 10 g) to the KOH solution in an evaporating dish.[9] c. Cautiously heat the mixture, stirring constantly, and maintain a temperature between 120-140°C.[9] d. Continue heating for 10-15 minutes until the purple color of permanganate has completely changed to the deep green of manganate.[9] e. Cool the mixture thoroughly in an ice-salt bath.[9] f. The solid green crystals of this compound can be filtered, drained, and dried in a vacuum desiccator over a solid alkali.[9]

-

Chemical Equation: 4KMnO₄ + 4KOH → 4K₂MnO₄ + O₂ + 2H₂O[1][3]

Protocol 3: Laboratory Synthesis via Thermal Decomposition

A straightforward method for producing this compound, though the product is contaminated with manganese dioxide.[1]

-

Reactant: Pure potassium permanganate (KMnO₄) crystals or powder.

-

Procedure: a. Heat the potassium permanganate crystals in a suitable vessel. b. The permanganate will decompose upon heating. c. The resulting solid is a mixture of this compound and manganese dioxide. The this compound can be separated by dissolving it in a suitable solvent, as MnO₂ is insoluble.[1]

-

Chemical Equation: 2KMnO₄(s) → K₂MnO₄(s) + MnO₂(s) + O₂(g)[1]

Caption: Overview of primary synthesis routes for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. The oxidation states of Mn in K₂MnO₄ and KMnO₄ respectively are:A. +6 - askIITians [askiitians.com]

- 6. Cas 10294-64-1,this compound | lookchem [lookchem.com]

- 7. This compound | K2MnO4 | CID 160931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5011672A - Process for producing this compound - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of Solid Potassium Manganate (K₂MnO₄)

Audience: Researchers, scientists, and chemical engineering professionals.

Disclaimer: This document focuses on the chemical and thermodynamic properties of solid potassium manganate. This compound is a strong oxidizing agent and an intermediate in chemical synthesis; it has no established role or application in drug development or biological signaling pathways.

Introduction

This compound (K₂MnO₄) is an inorganic compound that serves as a critical intermediate in the industrial production of potassium permanganate (KMnO₄). It presents as a dark green, crystalline solid.[1] Understanding its thermodynamic properties is essential for controlling reaction conditions, ensuring process safety, and optimizing the synthesis of permanganates. This guide provides a comprehensive overview of the known thermodynamic data for solid this compound, details the experimental protocols for their determination, and illustrates the logical and experimental workflows involved.

Core Thermodynamic and Physical Properties

The fundamental thermodynamic and physical properties of solid this compound are summarized below. These values are critical for calculations in chemical thermodynamics and reaction engineering.

| Property | Symbol | Value | Units | Notes |

| Standard Molar Enthalpy of Formation | ΔH°f | -837[2] | kJ/mol | At 298.15 K. Another source cites -1180 kJ/mol.[1] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -737[2] | kJ/mol | At 298.15 K. |

| Standard Molar Entropy | S° | 237 (Calculated) | J/(mol·K) | At 298.15 K. See Section 3.0 for calculation. |

| Molar Heat Capacity (constant pressure) | Cₚ | 147[1] | J/(mol·K) | At 298.15 K. |

| Specific Heat Capacity | cₚ | 0.85[2] | J/(g·K) | Between 25°C and 100°C.[2] |

| Molar Mass | M | 197.13 | g/mol | |

| Decomposition Temperature | Td | 190 - 500 | °C | Decomposes without melting. Sources cite varying temperatures.[1][2] |

| Crystal System | - | Orthorhombic | - | Isomorphous with potassium sulfate (K₂SO₄).[2] |

| Density | ρ | 2.78 | g/cm³ | At 25°C.[2] |

Calculation of Standard Molar Entropy

Formation Reaction: 2 K(s) + Mn(s) + 2 O₂(g) → K₂MnO₄(s)

Gibbs-Helmholtz Equation: ΔG°f = ΔH°f - TΔS°f

Where:

-

T is the standard temperature (298.15 K).

-

ΔS°f is the standard entropy of formation.

The standard entropy of formation is also defined as: ΔS°f = S°(K₂MnO₄) - [2 * S°(K) + S°(Mn) + 2 * S°(O₂)]

Calculation Steps:

-

Calculate ΔS°f using the values for ΔG°f (-737 kJ/mol) and ΔH°f (-837 kJ/mol).[2] ΔS°f = (ΔH°f - ΔG°f) / T = ((-837 kJ/mol) - (-737 kJ/mol)) / 298.15 K = -0.335 kJ/(mol·K) = -335 J/(mol·K)

-

Use the standard molar entropies of the constituent elements in their standard states:

-

Rearrange the equation to solve for S°(K₂MnO₄): S°(K₂MnO₄) = ΔS°f + [2 * S°(K) + S°(Mn) + 2 * S°(O₂)] S°(K₂MnO₄) = -335 + [2 * 64.7 + 32.0 + 2 * 205.0] S°(K₂MnO₄) = -335 + [129.4 + 32.0 + 410.0] S°(K₂MnO₄) = -335 + 571.4 S°(K₂MnO₄) ≈ 236.4 J/(mol·K)

This calculated value provides a reliable estimate for the standard molar entropy of solid this compound.

Experimental Protocols

The determination of thermodynamic properties is reliant on precise calorimetric measurements. Below are detailed methodologies for key experiments.

Determination of Standard Enthalpy of Formation (ΔH°f) via High-Temperature Solution Calorimetry

The standard enthalpy of formation of refractory compounds like this compound is often determined indirectly using high-temperature solution calorimetry. This method avoids issues with slow or incomplete reactions from constituent elements at room temperature.

Principle: The method relies on Hess's Law. The heat of solution (enthalpy of solution, ΔHsoln) of the compound (K₂MnO₄) and its constituent components (e.g., K₂O, MnO₂) are measured in a suitable molten salt solvent (e.g., molten 2PbO·B₂O₃). The enthalpy of formation is then calculated from the difference in these measured enthalpies.

Methodology:

-

Sample Preparation: Synthesize and verify a pure, single-phase sample of solid K₂MnO₄. Prepare stoichiometric amounts of the constituent oxides (or elements) that would form K₂MnO₄.

-

Calorimeter Setup: A high-temperature twin Calvet-type calorimeter is used. The calorimeter is maintained at a constant high temperature (e.g., 977 K).

-

Measurement of Enthalpy of Solution of K₂MnO₄:

-

A pellet of K₂MnO₄ (a few milligrams) is dropped from room temperature into the molten solvent inside the calorimeter.

-

The heat flow associated with the sample heating up and dissolving is measured, yielding the drop solution enthalpy.

-

-

Measurement of Enthalpy of Solution of Components:

-

A pellet containing a stoichiometric mixture of the constituent components (e.g., K₂O + MnO₂) is similarly dropped from room temperature into the same molten solvent.

-

The corresponding heat flow for this process is measured.

-

-

Calculation: The enthalpy of formation at 298.15 K (ΔH°f) is calculated using a thermodynamic cycle that combines the measured drop solution enthalpies and known enthalpies of formation of the components.

Determination of Heat Capacity (Cₚ) via Method of Mixtures

This is a classic calorimetric method for determining the specific heat capacity of a solid.

Principle: A sample of the solid is heated to a known, high temperature and then quickly transferred to an insulated calorimeter containing a known mass of water at a known initial temperature. The system reaches a final equilibrium temperature. By the principle of conservation of energy, the heat lost by the solid is equal to the heat gained by the water and the calorimeter.

Equation: mₛ ⋅ cₚ,ₛ ⋅ (Tₛ - Tբ) = (mₙ ⋅ cₚ,ₙ + Ccal) ⋅ (Tբ - Tₙ)

Where:

-

mₛ, cₚ,ₛ, Tₛ : mass, specific heat, and initial temperature of the solid sample.

-

mₙ, cₚ,ₙ, Tₙ : mass, specific heat, and initial temperature of the water.

-

Ccal : heat capacity of the calorimeter.

-

Tբ : final equilibrium temperature of the mixture.

Methodology:

-

Determine Calorimeter Constant (Ccal): First, the heat capacity of the calorimeter is determined by mixing known amounts of hot and cold water.

-

Sample Preparation: A precisely weighed sample of solid K₂MnO₄ is obtained.

-

Heating the Sample: The solid sample is heated in a hypsometer or a furnace to a stable, known temperature (Tₛ), for example, by suspending it in boiling water (100°C).[5]

-

Calorimeter Setup: A known mass of cold water (mₙ) is placed in the calorimeter, and its initial temperature (Tₙ) is recorded.

-

Mixing: The heated solid is rapidly and carefully transferred from the heater into the water in the calorimeter.[5] The lid is closed, and the mixture is gently stirred to ensure uniform temperature distribution.[5]

-

Temperature Measurement: The temperature of the mixture is monitored until it reaches a stable, maximum value, which is recorded as the final temperature (Tբ).[5]

-

Calculation: The specific heat capacity of the solid (cₚ,ₛ) is calculated using the equation above. The molar heat capacity (Cₚ) is then found by multiplying the specific heat capacity by the molar mass of K₂MnO₄.

Conclusion

This guide has consolidated the key thermodynamic properties of solid this compound (K₂MnO₄), a compound of significant industrial relevance. The provided data for enthalpy of formation, Gibbs free energy of formation, heat capacity, and a calculated value for standard molar entropy offer a robust basis for thermodynamic modeling. Furthermore, the detailed experimental protocols for calorimetry outline the fundamental procedures required to obtain these critical values, ensuring that researchers and engineers can understand, verify, and apply this knowledge in practical settings.

References

An In-depth Technical Guide to the Spectroscopic Characterization of the Manganate Ion

For Researchers, Scientists, and Drug Development Professionals

The manganate ion (MnO₄²⁻), a tetrahedral oxoanion of manganese in the +6 oxidation state, is a critical intermediate in the industrial synthesis of potassium permanganate and a subject of significant interest in inorganic chemistry and materials science.[1] Its distinct spectroscopic signature provides a window into its electronic structure and chemical behavior. This guide offers a comprehensive overview of the spectroscopic techniques used to characterize the manganate ion, complete with detailed experimental protocols and quantitative data.

Synthesis of Potassium Manganate (K₂MnO₄)

A stable source of the manganate ion is essential for its characterization. This compound is a dark green crystalline solid.[2][3] Due to the ion's instability in neutral or acidic solutions, all preparations and subsequent spectroscopic measurements must be conducted under strongly alkaline conditions.[3][4]

Experimental Protocol: Laboratory Synthesis

-

Preparation of Alkaline Permanganate Solution: Dissolve a weighed amount of potassium permanganate (KMnO₄) in a concentrated (5-10 M) potassium hydroxide (KOH) solution.[1][2]

-

Reduction of Permanganate: Stir the solution at room temperature. The purple permanganate will slowly reduce to the green manganate, a process that can be expedited by gentle heating.[1][2] The reaction is as follows: 4 KMnO₄ + 4 KOH → 4 K₂MnO₄ + O₂ + 2 H₂O[2][3]

-

Crystallization: Cool the concentrated solution to allow for the crystallization of dark green K₂MnO₄ crystals.[2]

-

Isolation and Storage: Filter the crystals and wash them with a small amount of cold, concentrated KOH solution. The resulting K₂MnO₄ should be stored in a desiccator to prevent moisture absorption, which can promote disproportionation. For spectroscopic analysis, a stock solution can be prepared by dissolving the crystals in a dilute, alkaline solution (e.g., 0.20 N NaOH).[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for identifying and quantifying the manganate ion in solution, owing to its intense green color.[2] This color arises from a strong absorption in the visible region of the electromagnetic spectrum.[2]

Experimental Protocol: UV-Vis Analysis

-

Instrument Setup: Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions. Set the wavelength range to scan from approximately 300 nm to 800 nm.

-

Sample Preparation: Prepare a dilute solution of K₂MnO₄ in a suitable alkaline medium (e.g., 1 M KOH) to ensure the stability of the manganate ion. The concentration should be chosen to yield an absorbance value within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).

-

Blank Measurement: Use the alkaline solvent as a blank to zero the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum of the manganate solution. The characteristic spectrum will show a prominent absorption maximum (λmax) in the visible region.[1] The concentration of the manganate solution can be verified by measuring its absorbance at this wavelength.[2]

Quantitative UV-Vis Data for the Manganate Ion

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 606 - 610 nm | [1][2][6] |

| Molar Absorptivity (ε) | 1500 - 1710 M⁻¹cm⁻¹ | [1][2] |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of the manganate ion, providing insight into its tetrahedral structure and the strength of the manganese-oxygen bonds.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by intimately mixing a small amount of finely ground K₂MnO₄ with dry potassium bromide (KBr) powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the Mn-O stretching vibrations.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Raman spectra can be obtained from both solid K₂MnO₄ samples and concentrated alkaline solutions. For solutions, use a quartz cuvette.

-

Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 514.5 nm).

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. Accumulate multiple scans to improve the signal-to-noise ratio.

-

Spectral Analysis: Analyze the resulting spectrum to identify the Raman-active vibrational modes of the tetrahedral MnO₄²⁻ ion.

Quantitative Vibrational Spectroscopy Data for the Manganate Ion

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Infrared (IR) | ν(Mn-O) | ~830 | [2] |

| Raman | ν₁ (symmetric stretch) | ~815 | [7] |

Chemical Properties: Disproportionation

A defining characteristic of the manganate ion is its instability in acidic or neutral aqueous solutions, where it undergoes disproportionation to form permanganate (MnO₄⁻) and manganese dioxide (MnO₂).[1][3][4] This reaction is readily observable by a color change from green to purple, accompanied by the formation of a brown precipitate.[2][3]

The overall disproportionation reaction in an acidic medium is: 3 MnO₄²⁻ + 4 H⁺ → 2 MnO₄⁻ + MnO₂ + 2 H₂O[4][8]

The kinetics of this reaction can be followed using UV-Vis spectroscopy by monitoring the disappearance of the manganate peak at ~610 nm and the appearance of the permanganate peak at ~520-530 nm.[5][9]

Visualizations

Below are diagrams illustrating key aspects of the manganate ion's characterization and chemical behavior.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of the manganate ion.

References

- 1. Manganate - Wikipedia [en.wikipedia.org]

- 2. Potassium_manganate [chemeurope.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Why does Manganese (VI) disproportionate in acid conditions but not in basic conditions – Write Charlie [ibchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. allen.in [allen.in]

- 9. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

A Technical Guide to the Historical Discovery and Synthesis of Potassium Manganate (K₂MnO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium manganate (K₂MnO₄), a green crystalline compound, serves as a crucial intermediate in the industrial production of the widely used oxidizing agent, potassium permanganate (KMnO₄). Its discovery dates back to the 17th century, born from the observations of alchemists. This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound and details the evolution of its synthesis from early laboratory methods to modern industrial processes. The document includes structured data tables for quantitative comparison, detailed experimental protocols for laboratory synthesis, and workflow diagrams illustrating the chemical pathways.

Historical Discovery

The first recorded production of this compound is attributed to the German-Dutch alchemist Johann Rudolf Glauber in 1659.[1][2][3][4] By fusing the mineral pyrolusite (manganese dioxide, MnO₂) with potassium carbonate, Glauber created a substance that, when dissolved in water, produced a green solution.[1][2][3][4] He observed that this solution would slowly transition in color to violet and then red, a phenomenon now famously known as the "chemical chameleon" reaction.[1][3] This was the first documented synthesis of this compound and the observation of its subsequent conversion to potassium permanganate.

Nearly two centuries later, London-based chemist Henry Bollmann Condy investigated the disinfectant properties of this and similar materials.[3] He developed a disinfectant fluid, "Condy's Fluid," by fusing pyrolusite with sodium hydroxide. However, this solution proved to be unstable.[3] By substituting sodium hydroxide with potassium hydroxide, a more stable crystalline product was achieved, which became known as "Condy's crystals" or "Condy's powder."[3] This switch highlighted the greater stability of the potassium salt, a key factor in its widespread use.

Table 1: Key Historical Milestones

| Date | Scientist | Discovery/Innovation | Key Reactants |

| 1659 | Johann Rudolf Glauber | First described the production of this compound and the "chemical chameleon" effect.[1][2][4] | Pyrolusite (MnO₂), Potassium Carbonate (K₂CO₃) |

| ~1850s | Henry Bollmann Condy | Developed "Condy's Fluid" and later the more stable "Condy's crystals" for disinfection.[3] | Pyrolusite (MnO₂), Sodium Hydroxide (NaOH), later Potassium Hydroxide (KOH) |

Synthesis of this compound (K₂MnO₄)

The synthesis of this compound can be broadly categorized into industrial-scale production, which serves as a precursor to potassium permanganate, and various laboratory-scale methods.

Industrial Synthesis

The primary industrial method for producing this compound involves the oxidative fusion of manganese dioxide with potassium hydroxide.[1][5][6][7] This process is the first of a two-step reaction to create potassium permanganate.[7]

The general process involves:

-

Preparation of Reactants : Finely ground manganese dioxide ore (pyrolusite) is mixed with a concentrated solution of potassium hydroxide (typically around 50-65% w/w).[8]

-

Oxidative Fusion : The mixture is heated to high temperatures (over 200°C) in the presence of an oxidizing agent, which is most commonly air (oxygen).[1][6][8] Other oxidizing agents like potassium nitrate (KNO₃) or potassium chlorate (KClO₃) can also be used.[1][5][9]

-

Formation of Manganate : The reaction yields a green-colored melt of this compound.[6]

The overall chemical reaction is: 2 MnO₂ + 4 KOH + O₂ → 2 K₂MnO₄ + 2 H₂O [1][9]

The resulting this compound is then typically dissolved in water and oxidized electrolytically to produce potassium permanganate.[1]

Caption: Industrial workflow for the synthesis of this compound.

Laboratory Synthesis

Several methods are available for preparing this compound in a laboratory setting.

Method 1: From Potassium Permanganate and Potassium Hydroxide A common and reliable laboratory method involves the reduction of potassium permanganate in a concentrated solution of potassium hydroxide.[6][9] This reaction uses hydroxide as a reducing agent.[6]

The balanced equation is: 4 KMnO₄ + 4 KOH → 4 K₂MnO₄ + O₂ + 2 H₂O [6][9][10]

The product, this compound, is less soluble in the strong alkaline solution and crystallizes upon cooling, yielding green crystals.[6]

Caption: Laboratory synthesis of K₂MnO₄ from KMnO₄ and KOH.

Method 2: Thermal Decomposition of Potassium Permanganate Heating solid potassium permanganate crystals results in their decomposition to form this compound, manganese dioxide, and oxygen gas.[9]

The reaction is: 2 KMnO₄(s) → K₂MnO₄(s) + MnO₂(s) + O₂(g) [9]

While this method is simple, it produces a product mixture of this compound and insoluble manganese dioxide, requiring subsequent separation.[9]

Table 2: Comparison of Synthesis Methods

| Method | Scale | Starting Materials | Key Conditions | Product Purity |

| Industrial Oxidative Fusion | Industrial | MnO₂, KOH, O₂ (or KNO₃/KClO₃) | High Temperature (>200°C), Fusion/Roasting[8] | Intermediate product for further processing |

| Reduction of KMnO₄ | Laboratory | KMnO₄, KOH | Heating (120-140°C), Concentrated alkaline solution[11] | High, product crystallizes from solution |

| Thermal Decomposition of KMnO₄ | Laboratory | KMnO₄ | Heating (>240°C)[2] | Low, contaminated with MnO₂[9] |

Experimental Protocol: Laboratory Synthesis from KMnO₄

This protocol details the synthesis of this compound by the reduction of potassium permanganate in a concentrated potassium hydroxide solution.[11]

3.1 Materials and Equipment

-

Potassium permanganate (KMnO₄), powdered: 10 g

-

Potassium hydroxide (KOH): 20 g (10 g + 10 g)

-

Distilled water: 20 ml (10 ml + 10 ml)

-

Evaporating dish or beaker (100 ml)

-

Hot plate

-

Stirring rod or thermometer

-

Ice-salt bath

-

Sintered glass funnel or Gooch crucible

-

Vacuum flask and pump

-

Vacuum desiccator with solid KOH

3.2 Procedure

-

Prepare KOH Solution : In an evaporating dish, dissolve 10 g of potassium hydroxide in 10 ml of water. This is an exothermic reaction and should be done with care.

-

Add KMnO₄ : To the warm KOH solution, add 10 g of powdered potassium permanganate.[11]

-

Heating and Reaction : Cautiously heat the mixture on a hot plate, maintaining a temperature between 120-140°C. Stir constantly with a thermometer or glass rod. The reaction is complete when the initial purple color changes to a deep green, which typically takes 10-15 minutes.[11] The product will begin to separate as a dark, coarse solid.

-

Cooling and Dilution : Remove the dish from the heat and allow it to cool. Prepare a second cold solution of 10 g of KOH in 10 ml of water and stir it into the cooled reaction mixture.[11]

-

Crystallization : Thoroughly cool the mixture in an ice-salt bath to 0°C and let it stand for at least 15 minutes to maximize crystallization.[11]

-

Filtration and Drying : Filter the green crystals using a sintered glass funnel under vacuum. Drain the mother liquor thoroughly. Spread the crystals on a porous plate and dry them in a vacuum desiccator over solid potassium hydroxide.[11]

3.3 Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

-

Potassium permanganate is a strong oxidizing agent. Keep it away from combustible materials.

-

Perform the heating step in a well-ventilated area or fume hood.

Chemical Properties and the "Chameleon" Reaction

This compound is stable only in alkaline solutions.[10] In neutral or acidic conditions, it undergoes disproportionation, where the manganese in the +6 oxidation state is simultaneously oxidized to the +7 state (permanganate) and reduced to the +4 state (manganese dioxide).[5][10]

This is the basis for the "chemical chameleon" reaction observed by Glauber.

3 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + MnO₂ + 4 KOH [6][10]

Caption: Disproportionation of this compound ("Chemical Chameleon").

Table 3: Physical and Chemical Properties of K₂MnO₄

| Property | Value |

| Chemical Formula | K₂MnO₄[9] |

| Molar Mass | 197.132 g/mol [9] |

| Appearance | Dark green crystalline solid[9] |

| Crystal Structure | Isomorphous with K₂SO₄[9] |

| Melting Point | 190 °C (decomposes)[9] |

| Solubility in Water | Decomposes in neutral or acidic water; soluble in basic solutions[9][10] |

| Key Characteristic | Stable only in alkaline conditions[10] |

References

- 1. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 2. Potassium permanganate - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 3. Potassium permanganate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. unacademy.com [unacademy.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Potassium_manganate [chemeurope.com]

- 7. epa.gov [epa.gov]

- 8. US5011672A - Process for producing this compound - Google Patents [patents.google.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Paramagnetic Properties of Potassium Manganate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the paramagnetic properties of potassium manganate (K₂MnO₄). The paramagnetism of this compound arises from the presence of a single unpaired electron in the manganese(VI) center of the tetrahedral manganate ion (MnO₄²⁻). This document details the theoretical basis for this magnetic behavior, presents available quantitative data, outlines experimental protocols for its characterization, and provides visualizations to elucidate the underlying electronic structure and experimental workflows. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the magnetic properties of transition metal complexes.

Theoretical Background

The paramagnetic nature of this compound is a direct consequence of the electronic configuration of the manganese atom in the +6 oxidation state.

Electron Configuration and the Origin of Paramagnetism

The manganese atom has an atomic number of 25, with a ground-state electron configuration of [Ar] 3d⁵ 4s². In this compound, manganese exists in the +6 oxidation state (Mn(VI)). This means it has lost six electrons, resulting in an electron configuration of [Ar] 3d¹. The presence of this single unpaired electron in the 3d orbital is the fundamental reason for the paramagnetic behavior of this compound. Materials with unpaired electrons are attracted to an external magnetic field, a characteristic property of paramagnetism.

Crystal Field Theory and the Manganate Ion (MnO₄²⁻)

The manganate ion (MnO₄²⁻) exhibits a tetrahedral geometry, with the manganese(VI) ion at the center surrounded by four oxide ligands. According to Crystal Field Theory (CFT) for a tetrahedral complex, the five degenerate d-orbitals of the central metal ion are split into two energy levels: a lower-energy set of two orbitals (e) and a higher-energy set of three orbitals (t₂).[1][2] The energy separation between these levels is denoted as Δt.

The single 3d electron of the Mn(VI) ion will occupy one of the lower-energy 'e' orbitals. The presence of this unpaired electron in a d-orbital confirms the paramagnetic nature of the complex.

Molecular Orbital Theory

A more advanced description of the electronic structure of the manganate ion can be obtained through Molecular Orbital (MO) theory. In the MO diagram for a tetrahedral complex like MnO₄²⁻, the atomic orbitals of the central manganese atom and the symmetry-adapted linear combinations of the oxygen p-orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals.

The highest occupied molecular orbital (HOMO) will contain the single unpaired electron, giving rise to the paramagnetism of the complex. The MO diagram also helps to explain the green color of this compound, which arises from electronic transitions between these molecular orbitals.

Quantitative Data

The paramagnetic behavior of this compound can be quantified through its magnetic susceptibility and magnetic moment.

Magnetic Moment

The theoretical spin-only magnetic moment (μ_s.o.) can be calculated using the following formula:

μ_s.o. = √[n(n+2)]

where 'n' is the number of unpaired electrons. For the manganate ion (Mn(VI), d¹), with one unpaired electron (n=1), the theoretical spin-only magnetic moment is:

μ_s.o. = √[1(1+2)] = √3 ≈ 1.73 Bohr Magnetons (BM)[3][4]

Experimental values are expected to be close to this theoretical prediction.

| Parameter | Theoretical Value |

| Number of Unpaired Electrons (n) | 1 |

| Spin-Only Magnetic Moment (μ_s.o.) | 1.73 BM |

Magnetic Susceptibility and Temperature Dependence

The magnetic susceptibility (χ) of a paramagnetic substance is positive and its magnitude is dependent on temperature. For many paramagnetic materials, this relationship is described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which accounts for intermolecular magnetic interactions.

Experimental Protocols

Several experimental techniques can be employed to characterize the paramagnetic properties of this compound.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for measuring the magnetic susceptibility of a powdered solid sample.[5][6][7]

Methodology:

-

Sample Preparation: A uniform, finely ground powder of this compound is packed into a cylindrical Gouy tube of a known length and cross-sectional area.

-

Initial Measurement: The Gouy tube containing the sample is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field (W₁).

-

Measurement in a Magnetic Field: A strong electromagnet is turned on, creating a magnetic field that is strong at the bottom of the tube and negligible at the top. The apparent weight of the sample is then measured in the presence of the magnetic field (W₂).

-

Calculation: The change in weight (ΔW = W₂ - W₁) is directly proportional to the magnetic susceptibility of the sample. For a paramagnetic substance like this compound, the sample will be drawn into the magnetic field, resulting in an apparent increase in weight (ΔW > 0). The volume susceptibility (κ) can be calculated using the formula: F = (1/2) * κ * A * (H² - H₀²) where F is the magnetic force (related to ΔW), A is the cross-sectional area of the sample, H is the magnetic field strength at the bottom of the sample, and H₀ is the field strength at the top (assumed to be zero).

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials as a function of temperature and applied magnetic field.[8]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of powdered this compound is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed within the SQUID magnetometer. The instrument measures the magnetic moment of the sample as the temperature is varied, typically from low temperatures (e.g., 2 K) to room temperature or higher, under a constant applied magnetic field.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment. A plot of 1/χ versus temperature (T) can be used to determine if the material follows the Curie-Weiss law and to extract the Curie and Weiss constants.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique that directly probes the unpaired electron in a paramagnetic species.[9]

Methodology:

-

Sample Preparation: A small amount of powdered this compound is placed in a quartz EPR tube.

-

Measurement: The sample is placed in the EPR spectrometer's resonant cavity and subjected to a constant microwave frequency while the external magnetic field is swept. Absorption of microwave radiation occurs when the energy difference between the electron spin states matches the energy of the microwaves.

-